molecular formula C22H24N2O2S B2992429 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one CAS No. 1903555-25-8

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2992429
CAS No.: 1903555-25-8
M. Wt: 380.51
InChI Key: ZGNFESKYZDSOFE-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a quinoline moiety, and a piperidine ring, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the thiophene and quinoline derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:

  • Thiophene Synthesis: : The thiophene ring can be synthesized through the reaction of 3-methyl-2-thiophenethiol with an appropriate electrophile.

  • Quinoline Synthesis: : Quinoline derivatives can be synthesized through the Skraup synthesis or other methods involving the condensation of aniline with glycerol and sulfuric acid.

  • Coupling Reaction: : The thiophene and quinoline intermediates are then coupled using a piperidine derivative and a suitable coupling reagent, such as a carbodiimide or a peptide coupling agent.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the thiophene or quinoline rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Substitution reactions typically involve nucleophiles such as amines, alcohols, or halides, and are carried out under acidic or basic conditions.

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives, including sulfoxides and sulfones.

  • Reduction Products: : Reduced forms of the compound, potentially altering its biological activity.

  • Substitution Products: : Derivatives with new functional groups, which can be used for further modifications or applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: : A related compound with potential anticonvulsant and antinociceptive activity.

  • Quinoline derivatives: : Various quinoline-based compounds with diverse biological activities.

  • Piperidine derivatives: : Piperidine-based compounds used in pharmaceuticals and other applications.

Uniqueness

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties compared to similar compounds

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-11-15-27-20(16)7-8-21(25)24-13-9-18(10-14-24)26-19-6-2-4-17-5-3-12-23-22(17)19/h2-6,11-12,15,18H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNFESKYZDSOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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